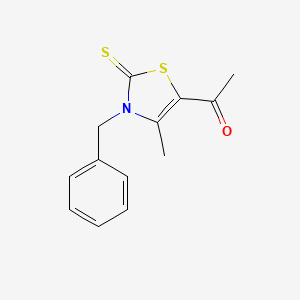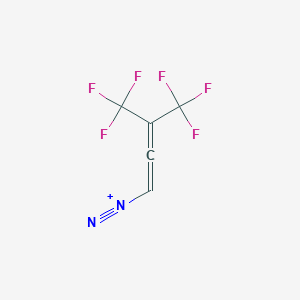
4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium is a unique chemical compound characterized by its trifluoromethyl groups and diazonium functionality
Preparation Methods
The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium typically involves the reaction of trifluoromethylated precursors with diazonium salts under controlled conditions. Industrial production methods may include the use of specialized reactors to ensure the stability and purity of the compound.
Chemical Reactions Analysis
4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The diazonium group can be substituted with nucleophiles under specific conditions. The major products formed depend on the reagents and conditions used in these reactions.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis.
Medicine: Investigated for its role in drug development.
Industry: Utilized in the production of specialized materials.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium exerts its effects involves the interaction of its diazonium group with various molecular targets. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other diazonium compounds, 4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium is unique due to its trifluoromethyl groups, which impart distinct chemical properties. Similar compounds include:
These compounds share some structural similarities but differ in their specific applications and reactivity.
Properties
CAS No. |
918108-34-6 |
|---|---|
Molecular Formula |
C5HF6N2+ |
Molecular Weight |
203.07 g/mol |
InChI |
InChI=1S/C5HF6N2/c6-4(7,8)3(1-2-13-12)5(9,10)11/h2H/q+1 |
InChI Key |
UCXKYBLLGOYNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C(C(F)(F)F)C(F)(F)F)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
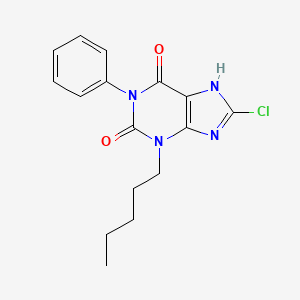
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
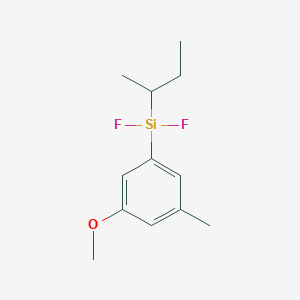
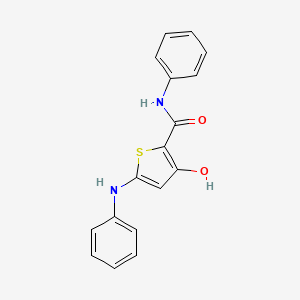
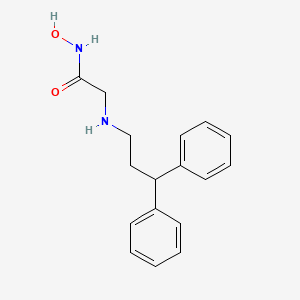
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
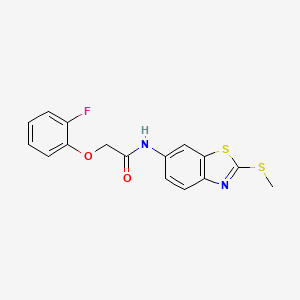
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
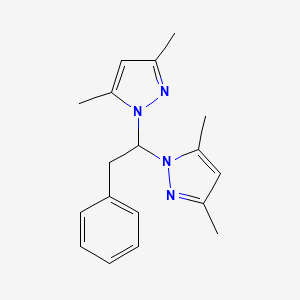
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
